molecular formula C4H2ClIN2 B2910576 2-Chloro-4-iodopyrimidine CAS No. 395082-55-0

2-Chloro-4-iodopyrimidine

Cat. No.: B2910576
CAS No.: 395082-55-0
M. Wt: 240.43
InChI Key: LOPQDJJEZFCJMU-UHFFFAOYSA-N
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Description

2-Chloro-4-iodopyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClIN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodopyrimidine typically involves halogenation reactions. One common method is the iodination of 2-chloropyrimidine. This process can be carried out using iodine and a suitable oxidizing agent, such as iodotrimethylsilane, under controlled conditions to ensure selective iodination at the 4-position .

Industrial Production Methods

Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters, such as temperature, solvent, and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-iodopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed in coupling reactions.

    Reduction/Oxidation: Reducing agents like lithium aluminum hydride or oxidizing agents like hydrogen peroxide can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-4-iodopyrimidine, while Suzuki coupling with phenylboronic acid can produce 2-chloro-4-phenylpyrimidine.

Scientific Research Applications

2-Chloro-4-iodopyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of probes and inhibitors for biological studies.

    Industry: It is used in the synthesis of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodopyrimidine in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or nucleic acid-binding proteins, leading to alterations in cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2-Iodopyridine: A halopyridine with similar halogenation patterns but different ring structure.

    4-Iodopyrimidine: Lacks the chlorine atom, leading to different reactivity and applications.

    2-Chloro-4-aminopyrimidine: Contains an amino group instead of iodine, affecting its chemical behavior and uses.

Uniqueness

2-Chloro-4-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-chloro-4-iodopyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-4-7-2-1-3(6)8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQDJJEZFCJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395082-55-0
Record name 2-chloro-4-iodopyrimidine
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